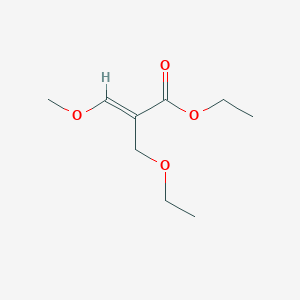![molecular formula C37H73Br2N3O6P2 B13824146 N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) is a chemical compound with the molecular formula C₃₆H₆₆Br₂N₃O₆P₂ It is a derivative of bisphosphonic acid, characterized by the presence of two bromine atoms and three dicyclohexylammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) typically involves the reaction of dibromomethane with bisphosphonic acid in the presence of a base, followed by the addition of dicyclohexylamine. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity of dibromomethane and bisphosphonic acid.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of phosphonic acid oxides.
Reduction: Formation of debrominated bisphosphonic acid derivatives.
Scientific Research Applications
(Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of enzymes involved in bone resorption.
Medicine: Explored for its use in the treatment of bone diseases such as osteoporosis.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of (Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as farnesyl pyrophosphate synthase, which is involved in bone resorption.
Pathways: It affects the mevalonate pathway, leading to reduced bone resorption and increased bone density.
Comparison with Similar Compounds
Similar Compounds
(Dichloromethylene)bisphosphonic acid: Similar structure but with chlorine atoms instead of bromine.
(Hydroxymethylene)bisphosphonic acid: Contains hydroxyl groups instead of bromine.
(Aminomethylene)bisphosphonic acid: Contains amino groups instead of bromine.
Uniqueness
Bromine Atoms: The presence of bromine atoms in (Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) provides unique reactivity and potential for further functionalization.
Dicyclohexylammonium Groups: These groups enhance the compound’s solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C37H73Br2N3O6P2 |
|---|---|
Molecular Weight |
877.7 g/mol |
IUPAC Name |
[dibromo(phosphonato)methyl]-hydroxyphosphinate;dicyclohexylazanium |
InChI |
InChI=1S/3C12H23N.CH4Br2O6P2/c3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,10(4,5)6)11(7,8)9/h3*11-13H,1-10H2;(H2,4,5,6)(H2,7,8,9) |
InChI Key |
AZPBUOGBORASKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C(P(=O)(O)[O-])(P(=O)([O-])[O-])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B13824066.png)

![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)

![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)

![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)

![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)

![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
